physicochemical properties of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
physicochemical properties of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
An In-depth Technical Guide to 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde. This heterocyclic compound serves as a versatile intermediate in the synthesis of more complex molecules with significant potential in medicinal chemistry and materials science.
Physicochemical Properties
2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is a substituted quinoline, a class of compounds known for a wide range of biological activities.[1] The presence of a reactive chlorine atom at the 2-position and a carbaldehyde group at the 3-position makes it a valuable building block for synthesizing fused heterocyclic systems and other derivatives.[2][1][3][4]
Table 1: Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 68236-25-9 | [5][6][7] |
| Molecular Formula | C₁₃H₁₂ClNO₄ | [5][6][7] |
| Molecular Weight | 281.69 g/mol | [5][6] |
| IUPAC Name | 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde | [7] |
| Synonyms | 2-chloro-5,6,7-trimethoxy-3-quinolinecarbaldehyde | [7] |
Synthesis and Experimental Protocols
The most common and effective method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[8][9] This reaction involves the formylation of an appropriate acetanilide derivative using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8]
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is a generalized procedure based on the synthesis of analogous 2-chloroquinoline-3-carbaldehydes.[8][10][11]
-
Reagent Preparation: The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) dropwise to chilled (0 °C) N,N-dimethylformamide (DMF) under constant stirring.
-
Reaction: The corresponding 3,4,5-trimethoxyacetanilide is added portion-wise to the prepared Vilsmeier reagent.
-
Heating: The reaction mixture is then heated, typically at a temperature between 60-80 °C, for several hours (e.g., 15-16 hours) to ensure the completion of the cyclization and formylation.[8][11]
-
Work-up: After cooling to room temperature, the mixture is carefully poured into crushed ice water.
-
Isolation: The resulting precipitate (the crude product) is collected by filtration, washed thoroughly with water to remove impurities, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate or a petroleum ether/ethyl acetate mixture, to yield the pure 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde.[10][12]
Chemical Reactivity and Applications
The molecule possesses two primary reactive sites, making it a versatile precursor for a wide array of derivatives. The reactions can be classified based on the functional group involved.[1][4]
-
Aldehyde Group Reactions: The formyl group can undergo condensation, reduction, and oxidation reactions to introduce new functionalities.
-
Chloro Group Reactions: The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various substituents like amines, thiols, or morpholine.
-
Combined Reactions: Many synthetic strategies involve reactions at both the aldehyde and chloro groups to construct complex fused heterocyclic systems.
Biological Context and Potential Signaling Pathways
Quinoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral properties.[2][1] While specific biological data for 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is not widely published, its structural analogs have shown significant activity. For instance, related indolo[2,3-b]quinoline derivatives have been investigated as anticancer agents that modulate critical cell signaling pathways.[13]
One such crucial pathway often implicated in cancer is the PI3K/AKT/mTOR pathway, which governs cell proliferation, survival, and growth. The development of inhibitors targeting this pathway is a major focus in oncology drug discovery. The 2-chloroquinoline-3-carbaldehyde scaffold provides a foundation for designing novel molecules that could potentially modulate this pathway.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[5]
-
Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if inhaled (H332).[5]
-
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection (P280).[5]
-
Use only outdoors or in a well-ventilated area (P271).[5]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray (P261).[5]
-
In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[5]
-
If inhaled, remove the person to fresh air and keep comfortable for breathing (P304+P340).[5]
-
Store in a well-ventilated place and keep the container tightly closed (P403+P233).[5]
-
This compound is intended for research use only and is not for diagnostic or therapeutic use.[6] A complete Safety Data Sheet (SDS) should be consulted before handling.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. scbt.com [scbt.com]
- 7. pschemicals.com [pschemicals.com]
- 8. ijsr.net [ijsr.net]
- 9. chemijournal.com [chemijournal.com]
- 10. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

